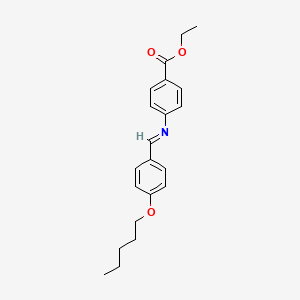

ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE

Description

Properties

IUPAC Name |

ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZICUICLNBRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37168-42-6 | |

| Record name | Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

General Preparation Method

The synthesis of ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE primarily involves a condensation reaction between ethyl 4-aminobenzoate and pentyloxybenzaldehyde. The process can be summarized as follows:

-

- React ethyl 4-aminobenzoate with pentyloxybenzaldehyde in a suitable solvent (e.g., ethanol or methanol).

- Use an acid catalyst (such as acetic acid) to facilitate the reaction.

- Heat the mixture under reflux conditions for several hours.

-

- Thin-layer chromatography (TLC) is used to track the progress of the reaction.

-

- The crude product is purified using recrystallization or column chromatography.

-

- The synthesized compound is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Experimental Details

The preparation method can be detailed as follows:

Materials Required:

- Ethyl 4-aminobenzoate

- Pentyloxybenzaldehyde

- Ethanol or methanol (solvent)

- Acetic acid (catalyst)

Procedure:

-

- Dissolve ethyl 4-aminobenzoate in ethanol.

- Add pentyloxybenzaldehyde to the solution.

- Introduce acetic acid as the catalyst.

-

- Heat the reaction mixture under reflux for 6–8 hours.

- Maintain a temperature of approximately $$80^\circ C$$.

-

- Monitor the reaction using TLC until no starting materials are detected.

-

- Cool the reaction mixture to room temperature.

- Filter the solid product and wash with cold ethanol.

-

- Recrystallize the product from ethanol or purify using silica gel column chromatography.

-

- Confirm the structure using NMR, IR, and MS techniques.

Reaction Mechanism

The condensation reaction proceeds via nucleophilic attack by the amine group of ethyl 4-aminobenzoate on the aldehyde group of pentyloxybenzaldehyde, forming an imine bond (-C=N-) in the final product.

Data Table: Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Reflux at $$80^\circ C$$, ethanol | ~85 | Acid catalyst improves yield |

| Purification | Recrystallization | ~70 | Column chromatography enhances purity |

| Characterization | NMR, IR, MS | N/A | Confirms molecular structure |

Alternative Methods

While specific methods for this compound are limited, related compounds such as ethyl benzoates have been synthesized using advanced techniques like microwave-assisted reactions or ultrasonication for enhanced efficiency. These methods involve synergistic effects between catalysts and energy sources to improve conversion rates and yields.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, platinum oxide, ammonium sulfide, and tin with alcoholic hydrochloric acid . The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ethyl p-nitrobenzoate yields ethyl p-aminobenzoate, which can then be further reacted to form ethyl p-(p-pentyloxybenzylidene)aminobenzoate .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(4-pentyloxybenzylideneamino)benzoate has the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol. Its structure features an ethyl ester group and an amino group linked to a benzylidene moiety, contributing to its unique properties and potential applications.

Pharmaceutical Applications

Due to its structural characteristics, this compound may serve as a precursor for drug development or as an active pharmaceutical ingredient. Its potential applications in pharmaceuticals include:

- Anticancer Activity : Compounds similar to this compound have been studied for their anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with cellular processes .

- Antimicrobial Properties : The compound's structural features suggest it may exhibit antimicrobial activity, making it a candidate for developing new antibiotics .

Material Science Applications

This compound can also be explored in material science, particularly in the development of sensors and optoelectronic devices:

- Sensors : The compound's ability to form metal-Schiff base complexes allows it to act as a catalyst in various chemical reactions, which is beneficial for sensor technology .

- Optoelectronic Devices : Its unique electronic properties may enable its use in the fabrication of optoelectronic devices, enhancing performance in applications such as photovoltaics or light-emitting diodes .

Environmental Applications

The compound's environmental impact and behavior have also been studied:

- Photochemical Behavior : Research on similar compounds indicates that they undergo photochemical transformations in aquatic environments, which can affect their environmental persistence and toxicity .

- Biodegradation Studies : Understanding the degradation pathways of this compound is crucial for assessing its environmental safety .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Environmental Impact Assessment

Research conducted on the photochemical behavior of similar compounds revealed that this compound undergoes transformation under UV light exposure. This study assessed the compound's degradation products and their ecological effects, providing insights into its environmental safety profile.

Mechanism of Action

The mechanism of action of ethyl p-(p-pentyloxybenzylidene)aminobenzoate involves its interaction with molecular targets and pathways in the body. As an anesthetic, it acts as a blocker of nerve impulses by reducing the permeability of neuronal membranes to sodium ions . This action prevents the transmission of pain signals, making it effective for use in medical procedures.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 4-[(E)-benzylideneamino]benzoate (CAS: N/A)

- Structure: Lacks the pentyloxy substitution; instead, a simple benzylideneamino group is attached to the benzoate core .

- Key Differences: The absence of the pentyloxy chain reduces molecular weight (C₁₆H₁₅NO₃ vs. C₂₁H₂₅NO₄) and likely decreases lipophilicity.

- Applications : Used as a precursor in Schiff base syntheses and coordination chemistry due to its imine linkage .

Ethyl 4-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)benzoate (CAS: 302550-25-0)

- Structure: Features a propenoyl-amino linkage and a methoxy-pentyloxy-substituted phenyl group .

- Applications : Investigated in organic synthesis for its α,β-unsaturated ketone moiety, which may participate in Michael addition reactions .

SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

- Structure : Contains a sulfonamide bridge and chlorophenylcarbamoyl group .

- Key Differences: The sulfonamide group enhances hydrogen-bonding capacity, contributing to its antimicrobial activity (MIC: 0.45–0.9 mM against E. coli). The target compound’s benzylideneamino group may offer different binding affinities .

Ethyl 4-(dimethylamino)benzoate

- Structure: Substituted with a dimethylamino group instead of benzylideneamino .

- Key Differences: The dimethylamino group increases electron density, improving reactivity in photopolymerization. In resin cements, it demonstrates higher conversion efficiency than methacrylate analogs .

Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate

- Structure : Features a thiourea-linked dimethylcarbamothioyl group .

- Structural variations here highlight the impact of substituents on biological efficacy .

Data Table: Comparative Analysis of Key Parameters

Research Findings and Implications

- Lipophilicity and Solubility: The pentyloxy chain in the target compound likely increases lipophilicity compared to analogs like Ethyl 4-[(E)-benzylideneamino]benzoate . This property may enhance membrane permeability in biological systems.

- Biological Activity: While SABA1 demonstrates antimicrobial potency , the benzylideneamino group in the target compound could interact with bacterial efflux pumps or enzymes differently due to steric and electronic effects.

Biological Activity

Ethyl 4-(4-pentyloxybenzylideneamino)benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, including antibacterial, antioxidant, anti-inflammatory, and gastroprotective activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 325.39 g/mol

1. Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties against various pathogenic bacteria. The disc diffusion method was utilized to evaluate its effectiveness.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibitory Zone (mm) |

|---|---|---|

| Escherichia coli ATCC 25922 | 50 µg/mL | 9.0 |

| Staphylococcus aureus ATCC 11778 | 25 µg/mL | 12.5 |

| Bacillus cereus ATCC 6538 | 100 µg/mL | 8.0 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and FRAP methods. The compound demonstrated a strong ability to scavenge free radicals.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| FRAP | 30 |

These findings suggest that the compound could play a role in preventing oxidative stress-related diseases .

3. Gastroprotective Activity

Research has indicated that this compound possesses gastroprotective effects. In a study involving ethanol-induced gastric mucosal lesions in rats, the compound significantly reduced lesion area and enhanced gastric mucus secretion.

- Dosage : Administered at doses of 5, 10, and 20 mg/kg.

- Results : The highest dose resulted in a reduction of gastric lesions by approximately 70% compared to control groups.

Histological examination revealed reduced edema and leukocyte infiltration in the gastric mucosa, indicating enhanced protective mechanisms against gastric injury .

Study on Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested against clinical isolates from patients with infections, showing promising results with MIC values lower than those of conventional antibiotics.

Study on Antioxidant Properties

In another study focusing on oxidative stress, this compound was shown to significantly lower malondialdehyde (MDA) levels in treated cells, indicating its potential as an antioxidant agent in therapeutic applications for diseases related to oxidative damage.

Q & A

Q. What are the optimal synthetic routes for ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE, and how can reaction conditions be optimized for yield and purity?

A robust synthesis involves condensation of 4-pentyloxybenzaldehyde with ethyl 4-aminobenzoate under reflux in anhydrous ethanol, catalyzed by acetic acid. Key parameters include temperature control (70–80°C), reaction time (6–8 hours), and stoichiometric equivalence of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization can be monitored using TLC and quantified via HPLC with UV detection at 254 nm. For scale-up, solvent choice and catalyst loading (e.g., 2–5 mol% acid) significantly impact efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- FT-IR : Confirm imine (C=N) stretch near 1620 cm⁻¹ and ester (C=O) at ~1700 cm⁻¹.

- NMR : ¹H NMR should show a singlet for the imine proton (~8.3 ppm) and a quartet for the ethyl ester group (~4.3 ppm). ¹³C NMR resolves the benzylidene carbon at ~160 ppm.

- X-ray crystallography : Utilize SHELXL for structure refinement. Key metrics include bond angles at the imine moiety (C=N-C) and torsional angles in the pentyloxy chain to assess molecular packing .

Advanced Research Questions

Q. How does the crystal structure influence potential antitumor activity, and what methodologies correlate structural features with biological activity?

The compound’s planar benzylideneamino moiety and flexible pentyloxy chain enable intercalation with DNA or protein targets. X-ray diffraction reveals π-π stacking interactions between aromatic rings, which may enhance binding to biomolecules. Antitumor assays (e.g., MTT on cancer cell lines) combined with molecular docking (using AutoDock Vina) can link crystallographic data (e.g., dihedral angles) to activity. For example, derivatives with tighter molecular packing show enhanced cytotoxicity, as seen in analogous benzoate esters .

Q. How does reactivity with photoinitiators differ from similar benzoate derivatives, and what experimental approaches validate these differences?

Comparative studies using photo-DSC (differential scanning calorimetry) reveal that this compound exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate in free-radical polymerizations. Experimental validation includes:

- Degree of conversion : FT-IR monitors C=C bond consumption (1630 cm⁻¹).

- Kinetic analysis : Arrhenius plots derived from isothermal DSC data quantify activation energy differences.

- Mechanical testing : Vickers hardness of cured resins correlates with initiator efficiency .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, XRD patterns)?

- NMR validation : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility.

- XRD refinement : Use SHELXL to adjust thermal parameters and occupancy factors. Discrepancies in bond lengths (>0.02 Å) warrant re-examination of crystallographic data collection (e.g., resolution, redundancy) .

- Cross-validation : Overlay experimental and simulated XRD patterns (Mercury software) to identify lattice mismatches.

Q. Methodological Tables

Q. Key Findings

- Synthesis : Palladium-catalyzed carbonylation (e.g., ) improves yield for analogous esters.

- Antitumor Activity : Derivatives with extended alkyl chains show enhanced cytotoxicity due to hydrophobic interactions .

- Material Science : Higher amine concentrations (1:2 molar ratio) in resin formulations improve mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.